2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a benzofuran core substituted with bromine, chlorine, and a methyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzofuran core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The benzofuran core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes or receptors, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrClNO2 |
---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C11H9BrClNO2/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H2,14,15) |
InChI Key |
BDVFOYQUYQYRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)N |
Origin of Product |
United States |
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